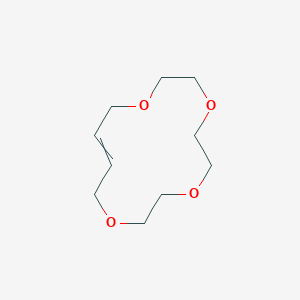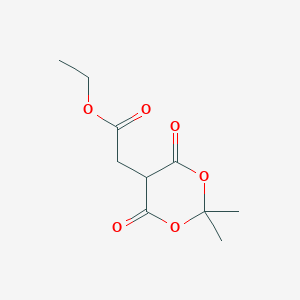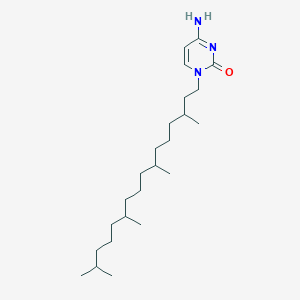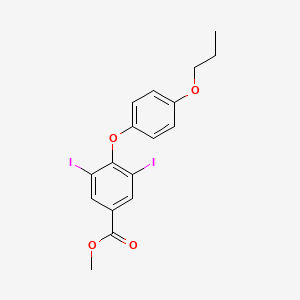
1,4,7,10-Tetraoxacyclotetradec-12-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraoxacyclotetradec-12-ene is a chemical compound with the molecular formula C10H20O4 It is a cyclic ether with four oxygen atoms incorporated into a 14-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotetradec-12-ene typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where diols react with dihalides in the presence of a strong base to form the cyclic ether. The reaction conditions often include anhydrous solvents and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity of the compound. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraoxacyclotetradec-12-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into simpler ethers or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while substitution reactions can produce a variety of functionalized ethers.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxacyclotetradec-12-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying biological systems and metal ion transport.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraoxacyclotetradec-12-ene involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple oxygen atoms in the ring structure, which can coordinate with metal ions. The molecular targets and pathways involved include metal ion transport and stabilization in biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraoxacyclotetradecane: Similar in structure but lacks the double bond present in 1,4,7,10-Tetraoxacyclotetradec-12-ene.
1,4,7,10-Tetraoxacyclotetradecane-12,13-diol: Contains additional hydroxyl groups, making it more hydrophilic.
Propiedades
Número CAS |
192047-91-9 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1,4,7,10-tetraoxacyclotetradec-12-ene |
InChI |
InChI=1S/C10H18O4/c1-2-4-12-6-8-14-10-9-13-7-5-11-3-1/h1-2H,3-10H2 |
Clave InChI |
PBRYDFKPWILCGH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCC=CCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)

![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)


![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)


![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)

